molecular formula C10H12N6 B1492824 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2090851-40-2

2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No. B1492824
M. Wt: 216.24 g/mol
InChI Key: SJSAUJQHHKTGFW-UHFFFAOYSA-N
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Description

“2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide”, also known as 5-APAP, is a chemical compound belonging to the class of pyrazolamides1. It is a white, crystalline solid that is soluble in water and other polar solvents1.



Synthesis Analysis

The synthesis of 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is not explicitly mentioned in the available resources. However, it is mentioned that the compound has a low cost and ease of synthesis1.



Molecular Structure Analysis

The molecular weight of 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is 216.24 g/mol1. The InChI Key is SKGDHBREDPAFGT-UHFFFAOYSA-N1.



Chemical Reactions Analysis

The specific chemical reactions involving 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide are not detailed in the available resources.



Physical And Chemical Properties Analysis

2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is a white, crystalline solid that is soluble in water and other polar solvents1.


Scientific Research Applications

Synthesis and Coordination Chemistry

The synthesis of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are related to 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, has been used in coordination chemistry. These derivatives have been explored for their potential in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting thermal and photochemical spin-state transitions (Halcrow, 2005).

Antibacterial Activity

Multicomponent synthesis involving 5-aminopyrazoles, a category that includes 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, has led to novel heterocyclic scaffolds with notable antibacterial activities. This demonstrates the potential use of such compounds in addressing bacterial infections (Frolova et al., 2011).

Fluorescence Imaging

Compounds derived from 5-aminopyrazole derivatives have been utilized in creating fluorescent dyes for biological applications. These compounds exhibit high fluorescence quantum yields and have been applied in living cell imaging, indicating their utility in biological and medical imaging research (Chen et al., 2012).

Heterocyclic Scaffold for Drug Discovery

The structure of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, makes them suitable as a heteroaromatic scaffold in drug-discovery, especially for ATP competitive binding to kinase enzymes. This highlights their potential in developing cancer drug targets (Smyth et al., 2010).

Antitumor Activities

The structural framework of 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide and its derivatives has been explored in the synthesis of compounds with potential antitumor activities. These compounds have shown efficacy against various cancer cell lines, indicating their significance in the field of oncological research (Wardakhan et al., 2018).

Safety And Hazards

The specific safety and hazards associated with 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide are not detailed in the available resources. However, it is mentioned that the compound has low toxicity1.


properties

IUPAC Name

2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6/c11-9(12)6-16-10(13)4-8(15-16)7-2-1-3-14-5-7/h1-5H,6,13H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSAUJQHHKTGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)N)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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